Rivenprost - 256382-08-8

Rivenprost

Catalog Number: EVT-446834
CAS Number: 256382-08-8
Molecular Formula: C24H34O6S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivenprost is a benzyl ether.
Rivenprost is under investigation in clinical trial NCT00296556 (Therapeutic Study of ONO-4819CD for Ulcerative Colitis).
Synthesis Analysis

The synthesis of Rivenprost involves several key steps that convert precursor compounds into the final product. While specific details about the synthesis route are not extensively documented in public literature, it generally follows established methodologies for synthesizing prostaglandin analogs.

  1. Starting Materials: The synthesis typically begins with readily available arachidonic acid derivatives.
  2. Chemical Modifications: Through a series of reactions, including acylation and sulfonamide formation, the structure is modified to enhance receptor selectivity and pharmacological properties.
  3. Prodrug Formation: The prodrug nature of Rivenprost implies that it undergoes metabolic conversion in vivo to release the active form that interacts with the EP4 receptor.

The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary to the manufacturers .

Molecular Structure Analysis

Rivenprost's molecular structure is characterized by its specific arrangement of atoms that allows it to function effectively as an EP4 receptor agonist.

  • Chemical Formula: The molecular formula includes various functional groups typical of prostaglandin analogs.
  • 3D Configuration: The compound's stereochemistry is crucial for its biological activity, as it must fit precisely into the receptor binding site.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the molecular structure and purity of Rivenprost.
Chemical Reactions Analysis

Rivenprost undergoes several chemical reactions that are essential for its pharmacological activity:

  1. Receptor Interaction: Upon administration, Rivenprost is converted into its active form, which then binds to the EP4 receptor.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling events, primarily through G protein-coupled mechanisms, leading to various physiological responses such as vasodilation and modulation of immune cell activity.
  3. Metabolic Pathways: The compound may also participate in metabolic pathways involving conjugation with glucuronic acid or sulfate, which aids in its elimination from the body.

Understanding these reactions is vital for predicting the drug's behavior in biological systems and potential interactions with other medications .

Mechanism of Action

Rivenprost exerts its effects primarily through activation of the EP4 receptor subtype of prostaglandin E2.

  • G Protein Coupling: The EP4 receptor is coupled to Gs proteins, which stimulate adenylate cyclase activity, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), resulting in downstream effects such as smooth muscle relaxation and inhibition of pro-inflammatory cytokine production.
  • Physiological Effects: Activation of EP4 has been associated with various beneficial effects in inflammatory diseases, including analgesia and immunosuppression.

Research has shown that Rivenprost can enhance these pathways without significantly affecting other prostaglandin receptors, making it a targeted therapeutic option .

Physical and Chemical Properties Analysis

Rivenprost exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific structural features).
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies indicate that Rivenprost maintains stability until metabolic conversion occurs.

These properties are essential for determining appropriate dosing regimens and administration routes .

Applications

Rivenprost has several promising applications in scientific research and clinical settings:

  1. Anti-inflammatory Therapy: Its ability to selectively activate EP4 makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
  2. Pain Management: By modulating pain pathways through EP4 activation, Rivenprost may serve as an effective analgesic agent.
  3. Immunomodulation: Research suggests potential use in conditions requiring immune suppression or modulation, such as autoimmune diseases or transplant rejection.

Ongoing studies aim to further elucidate its pharmacological profile and broaden its therapeutic applications .

Properties

CAS Number

256382-08-8

Product Name

Rivenprost

IUPAC Name

methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate

Molecular Formula

C24H34O6S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1

InChI Key

FBQUXLIJKPWCAO-AZIFJQEOSA-N

SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O

Synonyms

AE1 734
AE1-734
methyl 7-((1R,2R,3R)-3-hydroxy-2-((E)-(3S)-3-hydroxy-4-(m-methoxymethylphenyl)-1-butenyl)-5-oxocyclopentyl)-5-thiaheptanoate
ONO-4819
ONO-AE1-734
ONO4819

Canonical SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O

Isomeric SMILES

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.